molecular formula C14H9F3O4 B6409755 2-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261464-15-6

2-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409755
CAS RN: 1261464-15-6
M. Wt: 298.21 g/mol
InChI Key: YEJSUXDAISAIMB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid, or 2-hydroxy-4-TFMPB, is an organic compound with a molecular formula of C8H6O4F3. It is a white solid that can be used as a reagent for a variety of synthetic transformations and is also used in the synthesis of pharmaceuticals and other compounds. The compound has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in the synthesis of organic compounds, and as a component in biochemical and physiological research.

Scientific Research Applications

2-Hydroxy-4-TFMPB has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in the synthesis of organic compounds, and as a component in biochemical and physiological research. In particular, the compound has been used in the synthesis of a variety of pharmaceuticals and other compounds, including the anti-cancer drug lapatinib and the anti-inflammatory drug celecoxib.

Mechanism of Action

2-Hydroxy-4-TFMPB can act as a catalyst in the synthesis of organic compounds by forming a complex with the reactants, which then undergoes a reaction to form the desired product. The compound is also known to act as a ligand in the formation of coordination complexes, which can be used in various catalytic reactions.
Biochemical and Physiological Effects
2-Hydroxy-4-TFMPB has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, the compound has been found to have antioxidant and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-4-TFMPB in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, the compound is non-toxic and can be used in a variety of different reactions. The main limitation of using 2-hydroxy-4-TFMPB in laboratory experiments is that it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

For the use of 2-hydroxy-4-TFMPB in scientific research include its use in the synthesis of other pharmaceuticals and other compounds, as well as its use in the development of new catalysts and ligands for catalytic reactions. Additionally, the compound could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods of drug delivery. Finally, the compound could be used to study the effects of environmental pollutants on the human body.

Synthesis Methods

2-Hydroxy-4-TFMPB can be synthesized by a variety of methods, including the reaction of 3-trifluoromethoxyphenol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via a Michael addition, resulting in the formation of the desired product. Other methods of synthesis include the reaction of 3-trifluoromethoxyphenol with 4-chlorobenzoic acid in the presence of a base, or the reaction of 3-trifluoromethoxyphenol with 4-fluorobenzoic acid in the presence of a base.

properties

IUPAC Name

2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(18)7-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSUXDAISAIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691766
Record name 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261464-15-6
Record name 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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